spectroscopic data for 2-[4-(phenylsulfanyl)phenyl]quinoline (NMR, IR, MS)
spectroscopic data for 2-[4-(phenylsulfanyl)phenyl]quinoline (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-[4-(phenylsulfanyl)phenyl]quinoline
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize the molecular structure of 2-[4-(phenylsulfanyl)phenyl]quinoline. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is fundamental for structural confirmation, purity assessment, and quality control. Here, we delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific quinoline derivative.
The narrative that follows is structured not as a rigid template, but as a logical workflow, mirroring the process of scientific inquiry. We will examine the causality behind experimental choices and present each protocol as a self-validating system, grounded in authoritative scientific principles.
The Molecular Structure: A Hybrid Scaffold
The target molecule, 2-[4-(phenylsulfanyl)phenyl]quinoline, is a heterocyclic compound featuring a quinoline core linked to a phenyl ring, which is in turn substituted with a phenylsulfanyl group. This unique combination of aromatic and heteroaromatic systems, along with the sulfur linkage, gives rise to a distinct spectroscopic fingerprint that we will systematically decode.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Materials & Instrumentation:
-
Analyte: 5-10 mg of 2-[4-(phenylsulfanyl)phenyl]quinoline
-
Solvent: ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[1][2]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh the sample and dissolve it completely in the chosen deuterated solvent within a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.
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Acquisition of ¹H NMR Spectrum:
-
A standard single-pulse experiment is typically used.
-
Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to improve the signal-to-noise ratio.
-
-
Acquisition of ¹³C NMR Spectrum:
-
A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum. The chemical shifts are referenced to the internal standard (TMS).
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The aromatic region (typically δ 7.0-9.0 ppm) is expected to be complex due to the multiple phenyl and quinoline rings.
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Quinoline Protons: The protons on the quinoline ring system will appear as a series of doublets, triplets, and multiplets, characteristic of substituted quinolines.[3] The proton at position 3 is often a distinct doublet, coupled to the proton at position 4. The protons on the benzo-fused portion of the quinoline will have their own set of coupled signals.
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Phenyl and Phenylsulfanyl Protons: The protons on the two phenyl rings will also resonate in the aromatic region. The symmetry of the 4-(phenylsulfanyl)phenyl moiety will influence the appearance of these signals. Protons ortho and meta to the sulfur atom and the quinoline linkage will likely appear as distinct doublets or multiplets.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
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Aromatic Carbons: A large number of signals are expected in the δ 120-160 ppm range, corresponding to the carbons of the quinoline and phenyl rings. Carbons directly attached to the nitrogen atom or involved in the quinoline ring fusion will be deshielded and appear at the lower field end of this range.[4][5]
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Quaternary Carbons: Carbons with no attached protons (e.g., C2, C4, and the points of substitution on the phenyl rings) will typically show weaker signals and can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[4]
Table 1: Predicted NMR Data for 2-[4-(phenylsulfanyl)phenyl]quinoline
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Quinoline Ring | 7.5 - 8.6 (multiplets, doublets) | 122 - 158 |
| Phenyl Ring (C-2) | 7.9 - 8.2 (multiplets) | 127 - 140 |
| Phenylsulfanyl Ring | 7.2 - 7.6 (multiplets) | 125 - 138 |
| Quaternary C's | N/A | 135 - 158 |
NMR Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups, as each type of bond absorbs infrared radiation at a characteristic frequency.
Experimental Protocol: Acquiring an IR Spectrum
Materials & Instrumentation:
-
Analyte: 1-2 mg of 2-[4-(phenylsulfanyl)phenyl]quinoline
-
Matrix (optional): Potassium bromide (KBr), spectroscopic grade
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Methodology (ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are averaged to improve data quality.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
IR Spectral Analysis
The IR spectrum of 2-[4-(phenylsulfanyl)phenyl]quinoline will be dominated by absorptions from its aromatic components.
-
Aromatic C-H Stretch: A group of sharp bands is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]
-
C=C and C=N Ring Stretching: Strong to medium intensity bands in the 1650-1450 cm⁻¹ region are characteristic of stretching vibrations within the quinoline and phenyl rings.[7][8]
-
C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.
-
C-S Stretch: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region, around 700-600 cm⁻¹. Its identification can sometimes be challenging due to overlap with other absorptions.
Table 2: Characteristic IR Absorption Bands for 2-[4-(phenylsulfanyl)phenyl]quinoline
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=N Stretch (Quinoline) | ~1620 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-H Out-of-Plane Bend | 900 - 675 | Strong |
| C-S Stretch | 700 - 600 | Weak |
IR Spectroscopy Workflow Diagram
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can offer structural clues based on its fragmentation patterns.
Experimental Protocol: Acquiring a Mass Spectrum
Materials & Instrumentation:
-
Analyte: ~1 mg of 2-[4-(phenylsulfanyl)phenyl]quinoline
-
Solvent: HPLC-grade methanol or acetonitrile
-
Instrumentation: A mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[1][9]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in the chosen solvent. A small amount of formic acid may be added to promote protonation in positive ion mode.
-
Infusion: The sample solution is introduced into the ESI source at a low flow rate (5-10 µL/min) via a syringe pump.
-
Ionization (ESI Positive Mode): A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming gaseous [M+H]⁺ ions.
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to their abundance. The resulting data is compiled into a mass spectrum.
Mass Spectrum Analysis
The molecular formula of 2-[4-(phenylsulfanyl)phenyl]quinoline is C₂₁H₁₅NS. Its exact monoisotopic mass is 313.0925 g/mol .
-
Molecular Ion Peak: In ESI positive mode, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 314.0998. High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million (ppm), validating the elemental composition.[1][10]
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules or cleavage of the substituent groups.[11] Potential fragments could arise from the cleavage of the C-S bond or the bond connecting the phenyl rings.
Table 3: Predicted Mass Spectrometry Data for 2-[4-(phenylsulfanyl)phenyl]quinoline
| m/z (Predicted) | Proposed Ion | Notes |
| 314.1003 | [C₂₁H₁₆NS]⁺ | Protonated molecular ion ([M+H]⁺) |
| 205.0891 | [C₁₅H₁₁N]⁺ | Fragment corresponding to 2-phenylquinoline |
| 109.0320 | [C₆H₅S]⁺ | Thiophenoxy fragment |
Mass Spectrometry Workflow Diagram
Caption: Workflow for mass spectrometry analysis.
Conclusion: A Cohesive Spectroscopic Portrait
The collective data from NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure of 2-[4-(phenylsulfanyl)phenyl]quinoline. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key aromatic functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques form the cornerstone of modern chemical analysis, ensuring the identity and purity of compounds essential for research and development.
References
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MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available from: [Link]
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Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]
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ResearchGate. (2005, June 20). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. Available from: [Link]
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PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]
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ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Available from: [Link]
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Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Available from: [Link]
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